EDTA disodium salt

Descripción general

Descripción

EDTA disodium salt is a chemical compound widely known for its ability to chelate metal ions. It is a salt of ethylenediaminetetraacetic acid, which is an aminopolycarboxylic acid. This compound is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its ability to bind to metal ions and form stable complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

EDTA disodium salt can be synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an alkaline medium to facilitate the formation of the disodium salt .

Industrial Production Methods

In industrial settings, disodium ethylenediaminetetraacetate is produced by dissolving ethylenediaminetetraacetic acid in sodium hydroxide solution. The mixture is then heated to promote the formation of the disodium salt. The resulting solution is filtered and crystallized to obtain pure disodium ethylenediaminetetraacetate .

Análisis De Reacciones Químicas

Metal Complexation Reactions

EDTA disodium salt acts as a hexadentate ligand, binding metal ions via two amine and four carboxylate groups. Key reactions include:

General Complexation Equation

Examples :

-

Calcium :

-

Iron(III) :

Equilibrium Constants for Select Metal Complexes

| Metal Ion | Log Stability Constant () | pH Range for Stability |

|---|---|---|

| Ca²⁺ | 10.7 | 8–12 |

| Mg²⁺ | 8.7 | 9–11 |

| Fe³⁺ | 25.1 | 1–3 |

| Cu²⁺ | 18.8 | 3–5 |

| Zn²⁺ | 16.5 | 4–6 |

| Data compiled from . |

pH-Dependent Reactivity

The chelating efficiency of this compound varies with pH due to protonation equilibria:

-

Below pH 2 : Carboxyl groups are protonated, reducing ligand availability .

-

pH 6–12 : Optimal deprotonation enables effective binding to divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺) ions .

Protonation Scheme :

pKₐ values: 0, 1.5, 2.0, 2.66 (carboxyl), 6.16, 10.24 (amine) .

Water Softening

This compound reacts with Ca²⁺/Mg²⁺ in hard water, forming soluble complexes to prevent scale formation :

Titrimetric Analysis

Used in EDTA titrations for metal quantification (e.g., water hardness testing) :

-

Endpoint Detection : Eriochrome Black T indicator transitions from wine-red (metal-bound) to blue (EDTA-bound) .

Reactivity with Organic Compounds

This compound enhances solubility of hydrophobic metal complexes, enabling applications in:

-

Photography : Prevents fogging by sequestering Cu²⁺/Fe³⁺ in developers .

-

Textile Dyeing : Stabilizes dye-metal complexes for color retention .

Toxicological Interactions

-

Metal Deficiency : Prolonged exposure depletes Zn²⁺, Ca²⁺, and Fe³⁺, leading to systemic toxicity .

-

Ecotoxicity : Disrupts metal adsorption in wastewater treatment, increasing heavy metal bioavailability .

This compound’s versatility stems from its robust chelation chemistry, pH sensitivity, and stability across industrial and biological systems. Its reactions are foundational to applications ranging from analytical chemistry to environmental management, though its use requires careful consideration of ecological and health impacts .

Aplicaciones Científicas De Investigación

EDTA disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.

Biology: It inhibits metalloproteases and other enzymes that require metal ions for activity.

Medicine: It is used in chelation therapy to treat heavy metal poisoning, such as lead and mercury toxicity.

Mecanismo De Acción

EDTA disodium salt exerts its effects by chelating metal ions. It forms an octahedral complex with divalent cations, effectively sequestering them and preventing their participation in biochemical reactions. This mechanism is particularly useful in inhibiting enzymes that require metal ions for their activity .

Comparación Con Compuestos Similares

Similar Compounds

- Tetrasodium ethylenediaminetetraacetate

- Sodium calcium edetate

- Nitrilotriacetic acid

Uniqueness

EDTA disodium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it more versatile compared to other chelating agents like nitrilotriacetic acid, which has a narrower range of metal ion affinity .

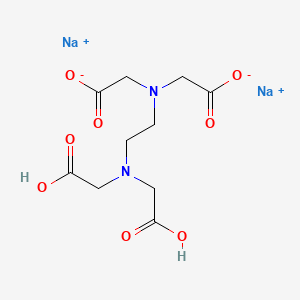

Propiedades

Fórmula molecular |

C10H14N2Na2O8 |

|---|---|

Peso molecular |

336.21 g/mol |

Nombre IUPAC |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |

Clave InChI |

ZGTMUACCHSMWAC-UHFFFAOYSA-L |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.